5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid
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Overview
Description
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10BrN3O2 and a molecular weight of 260.09 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position, an isopropylamino group at the 2-position, and a carboxylic acid group at the 4-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and the presence of a base to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the isopropylamino group play crucial roles in its binding affinity and activity . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-(propan-2-ylamino)pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-4(2)11-8-10-3-5(9)6(12-8)7(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIIUYSPRJHUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C(=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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